

# Toxicological Profile of 3-Amino-4-chloropyridine: An In-depth Technical Guide

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## Compound of Interest

Compound Name: 3-Amino-4-chloropyridine

Cat. No.: B021944

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the toxicological profile of **3-Amino-4-chloropyridine** (CAS No. 20511-15-3). The information is compiled from various safety data sheets and scientific literature to assist researchers, scientists, and drug development professionals in understanding its potential hazards. This document summarizes acute toxicity data, provides insights into its mechanism of action, and outlines general experimental protocols for its toxicological assessment.

## Chemical and Physical Properties

Property	Value
CAS Number	20511-15-3[1][2][3]
Molecular Formula	C <sub>5</sub> H <sub>5</sub> ClN <sub>2</sub> [2][3]
Molecular Weight	128.56 g/mol [2][3]
Appearance	Solid
Melting Point	58-63 °C
Synonyms	4-Chloro-3-pyridinamine[2]

## Toxicological Data

The following tables summarize the available quantitative toxicological data for **3-Amino-4-chloropyridine**. It is important to note that some safety data sheets may list this compound as "4-aminopyridine" but use the CAS number 20511-15-3, which corresponds to **3-Amino-4-chloropyridine**.

## Acute Toxicity

Endpoint	Species	Route	Value	Reference
LD <sub>50</sub>	Rat	Oral	20 mg/kg	ECHA
LD <sub>50</sub>	Rabbit	Dermal	327 mg/kg	ECHA
LC <sub>50</sub>	Rat	Inhalation	0.53 mg/L (4h)	US-EPA

## Genotoxicity

Specific Ames test data for **3-Amino-4-chloropyridine** is not readily available in the public domain. However, data for the related compound 3-aminopyridine suggests it is not mutagenic in *Escherichia coli* but may be mutagenic in *Salmonella typhimurium* in the presence of a metabolic activation system (S-9) and norharman.[\[4\]](#)

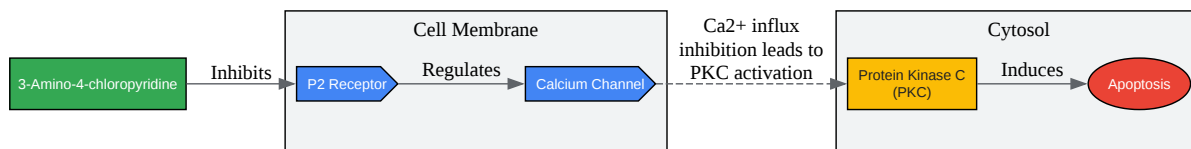
## Carcinogenicity

There is currently no data to suggest that **3-Amino-4-chloropyridine** is carcinogenic. It is not classified as a carcinogen by the International Agency for Research on Cancer (IARC) or the National Toxicology Program (NTP).

## Mechanism of Action and Signaling Pathways

**3-Amino-4-chloropyridine** is reported to exert its toxic effects through multiple mechanisms. It has been shown to inhibit ion channels, specifically targeting the P2 purinergic receptors.[\[5\]](#) This inhibition is believed to block calcium influx, which in turn can activate protein kinase C (PKC) and lead to apoptosis.[\[6\]](#)[\[7\]](#) Additionally, **3-Amino-4-chloropyridine** has been noted to possess anti-inflammatory properties through the inhibition of prostaglandin synthesis.[\[8\]](#)

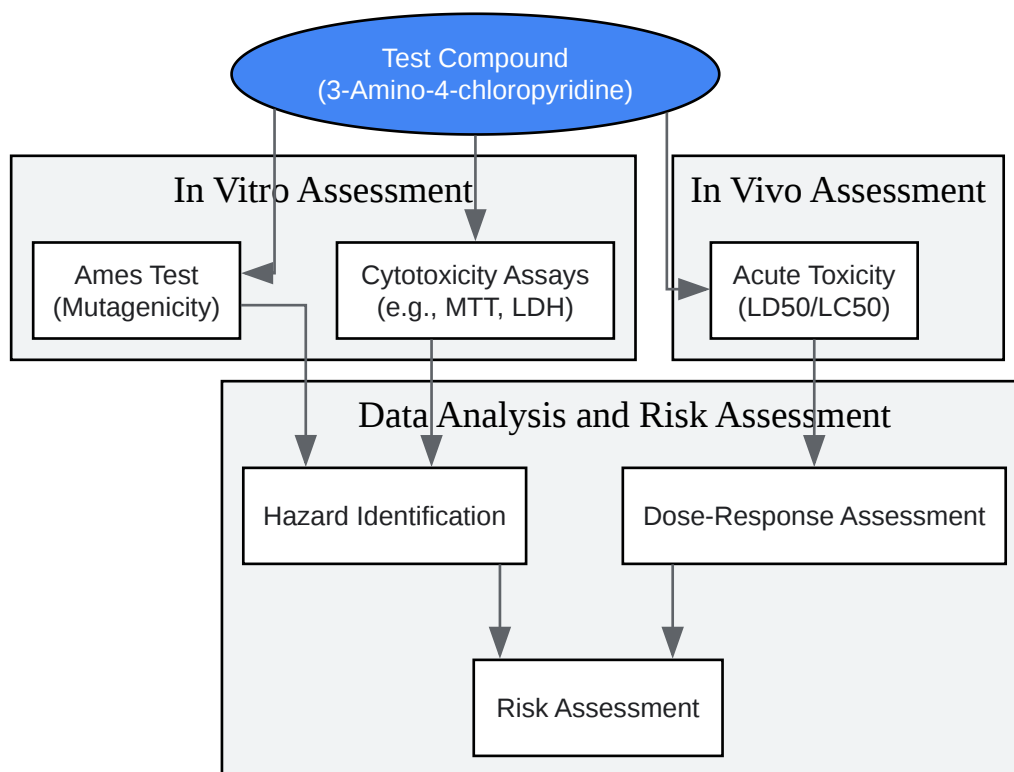
The following diagram illustrates the proposed signaling pathway for **3-Amino-4-chloropyridine**-induced toxicity.



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Proposed signaling pathway for **3-Amino-4-chloropyridine** toxicity.

The following diagram illustrates the general workflow for assessing the toxicological profile of a chemical compound like **3-Amino-4-chloropyridine**.



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General workflow for toxicological assessment.

## Experimental Protocols

Detailed experimental protocols for the toxicological evaluation of **3-Amino-4-chloropyridine** are not readily available in published literature. The following are generalized protocols for key toxicological assays that can be adapted for this compound.

## Ames Test (Bacterial Reverse Mutation Assay)

Objective: To assess the mutagenic potential of **3-Amino-4-chloropyridine** by its ability to induce reverse mutations in histidine-dependent strains of *Salmonella typhimurium*.

Methodology:

- **Strain Selection:** Utilize multiple strains of *S. typhimurium* (e.g., TA98, TA100, TA1535, TA1537) to detect different types of mutations.
- **Metabolic Activation:** Conduct the assay with and without a mammalian metabolic activation system (S9 fraction from rat liver) to assess the mutagenicity of the parent compound and its metabolites.
- **Dose Selection:** Use a range of concentrations of **3-Amino-4-chloropyridine**, typically in a logarithmic series. A preliminary toxicity test is recommended to determine the appropriate dose range.
- **Assay Procedure (Plate Incorporation Method):**
  - To 2.0 mL of molten top agar at 45°C, add 0.1 mL of an overnight bacterial culture, 0.1 mL of the test compound solution, and 0.5 mL of S9 mix or buffer.
  - Vortex briefly and pour the mixture onto a minimal glucose agar plate.
  - Incubate the plates at 37°C for 48-72 hours.
- **Data Collection and Analysis:** Count the number of revertant colonies on each plate. A compound is considered mutagenic if it causes a dose-dependent increase in the number of revertants, typically at least a two-fold increase over the solvent control.

## In Vitro Cytotoxicity Assay (MTT Assay)

Objective: To determine the cytotoxic effect of **3-Amino-4-chloropyridine** on a mammalian cell line by measuring the metabolic activity of the cells.

Methodology:

- Cell Line Selection: Choose a relevant cell line (e.g., HepG2 for liver toxicity, SH-SY5Y for neurotoxicity).
- Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
- Compound Exposure: Treat the cells with various concentrations of **3-Amino-4-chloropyridine** for a specified duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
- MTT Addition: After the exposure period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C. Viable cells will reduce the yellow MTT to purple formazan crystals.
- Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
- Data Collection and Analysis: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is expressed as a percentage of the vehicle control. The IC<sub>50</sub> value (the concentration that inhibits 50% of cell viability) can be calculated.

## Conclusion

**3-Amino-4-chloropyridine** is a compound with significant acute toxicity via oral, dermal, and inhalation routes. Its mechanism of action appears to involve the disruption of ion channel function, leading to apoptosis, and the inhibition of prostaglandin synthesis. While specific data on its genotoxicity and carcinogenicity are limited, its acute toxicity profile warrants careful handling and the implementation of appropriate safety precautions in a research or industrial setting. Further studies are needed to fully elucidate its toxicological properties and long-term health effects.

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